PND-1186 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
PND-1186 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PND-1186 hydrochloride is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cancer cell proliferation, survival, migration, and invasion. Overexpression and hyperactivity of FAK are hallmarks of numerous malignancies, correlating with poor prognosis and metastatic potential. This technical guide provides a comprehensive overview of the mechanism of action of PND-1186 in cancer cells, detailing its effects on FAK signaling pathways and subsequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for assessing PND-1186 activity, and visualizes the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: FAK Inhibition
PND-1186 is a reversible, ATP-competitive inhibitor of FAK.[1][2] By binding to the kinase domain of FAK, PND-1186 prevents the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[1][3] This autophosphorylation event is a critical step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent recruitment and activation of Src lead to the phosphorylation of other downstream substrates, initiating a cascade of signaling events that promote cancer progression.[4] PND-1186 effectively blocks this initial activation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data Summary
The potency and selectivity of PND-1186 have been quantified in various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 | Recombinant FAK (in vitro) | 1.5 nM | [1][2][5][6] |
| IC50 | FAK in breast carcinoma cells (cellular assay) | ~100 nM | [1][2][5][6] |
| Effect on Cell Motility | 4T1 breast carcinoma cells | Dose-dependent inhibition (~60% maximal inhibition at 0.4 µM) | [1] |
| Effect on Cell Proliferation (adherent) | 4T1 breast carcinoma cells | Limited effects up to 1.0 µM | [1][6] |
| Induction of Apoptosis (3D culture) | 4T1 and ID8 carcinoma cells | Effective at 0.1 µM | [1] |
Impact on Downstream Signaling
PND-1186's inhibition of FAK autophosphorylation has significant consequences for downstream signaling pathways that are crucial for cancer cell function.
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p130Cas: In three-dimensional (3D) cell culture models, which more closely mimic the tumor microenvironment, PND-1186 treatment leads to a reduction in the tyrosine phosphorylation of p130Cas (Crk-associated substrate).[1] p130Cas is a key scaffolding protein that, when phosphorylated, recruits other signaling molecules to promote cell migration and survival.[1] Interestingly, in traditional two-dimensional (2D) cultures, PND-1186 does not significantly alter p130Cas phosphorylation, suggesting a context-dependent mechanism of action.[1]
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Src: PND-1186 demonstrates high selectivity for FAK. In adherent cancer cells, it does not inhibit the tyrosine phosphorylation of c-Src, indicating that its primary mechanism is not through direct Src inhibition.[1] This specificity is crucial for dissecting the FAK-dependent signaling events.
The signaling pathway diagram below illustrates the central role of FAK and the point of intervention for PND-1186.
Effects on Cancer Cell Behavior
The inhibition of FAK signaling by PND-1186 translates into significant anti-cancer effects at the cellular level.
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Inhibition of Cell Motility and Invasion: PND-1186 effectively reduces cancer cell motility in a dose-dependent manner.[1] This is a direct consequence of disrupting the FAK-mediated signaling that is essential for the dynamic regulation of the cytoskeleton required for cell movement.
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Induction of Apoptosis in 3D Environments: A key finding is that PND-1186 selectively promotes apoptosis in cancer cells grown in 3D cultures (e.g., spheroids or soft agar), conditions that mimic anchorage-independent growth.[1][6] This is in contrast to its limited effect on the proliferation of adherent cells.[1][6] This selective induction of apoptosis is associated with the inhibition of both FAK and p130Cas phosphorylation and the activation of caspase-3.[1][6]
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Inhibition of Tumor Growth and Metastasis in vivo: Preclinical studies in mouse models of breast and ovarian cancer have demonstrated that oral administration of PND-1186 can inhibit primary tumor growth and reduce spontaneous metastasis.[6] This anti-tumor activity is associated with increased apoptosis within the tumor.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PND-1186.
In Vitro FAK Kinase Assay
This assay quantifies the ability of PND-1186 to inhibit the enzymatic activity of recombinant FAK.
Materials:
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Recombinant FAK enzyme
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ATP
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FAK substrate (e.g., poly(Glu-Tyr) 4:1)
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PND-1186 stock solution (in DMSO)
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96-well plates
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ADP-Glo™ Kinase Assay kit (or similar)
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Plate reader
Procedure:
-
Prepare serial dilutions of PND-1186 in kinase buffer.
-
In a 96-well plate, add the diluted PND-1186 or vehicle (DMSO) control.
-
Add the FAK enzyme to each well.
-
Add the FAK substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
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Calculate the percentage of FAK activity inhibition at each PND-1186 concentration and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of PND-1186 on the collective migration of a sheet of cancer cells.
Materials:
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Cancer cell line of interest (e.g., 4T1)
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Complete cell culture medium
-
Serum-free medium
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PND-1186 stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, create a "scratch" or "wound" in the center of the monolayer with a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of PND-1186 or a vehicle control.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure over time for each condition.
Transwell (Boyden Chamber) Motility Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Fibronectin (for coating)
-
PND-1186 stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the underside of the Transwell insert membrane with fibronectin and allow it to dry.
-
Rehydrate the coated membrane with serum-free medium.
-
In the lower chamber of the 24-well plate, add complete medium as a chemoattractant.
-
Resuspend the cancer cells in serum-free medium containing various concentrations of PND-1186 or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Soft Agar Colony Formation Assay
This assay evaluates the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Agar
-
2X cell culture medium
-
Complete cell culture medium
-
PND-1186 stock solution (in DMSO)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium.
-
Resuspend the cancer cells in the top agar solution at a low density (e.g., 5,000 cells/well) along with various concentrations of PND-1186 or a vehicle control.
-
Carefully layer the cell-containing top agar onto the solidified base layer.
-
Incubate the plates for 2-3 weeks, adding a small amount of complete medium to the top of the agar every few days to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number and measure the size of the colonies in each well.
Caspase-3 Activation Assay (Western Blot)
This assay detects the cleavage of caspase-3, a key marker of apoptosis.
Materials:
-
Cancer cells grown in 3D culture (e.g., spheroids)
-
PND-1186 stock solution (in DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against total caspase-3 and cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat 3D cell cultures with PND-1186 or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for total caspase-3 and a loading control (e.g., actin) to ensure equal protein loading.
The following diagram illustrates a typical experimental workflow for evaluating PND-1186.
Conclusion
PND-1186 hydrochloride is a highly specific and potent inhibitor of FAK that demonstrates significant anti-cancer activity. Its mechanism of action is centered on the inhibition of FAK autophosphorylation, leading to the disruption of downstream signaling pathways that are critical for cancer cell motility, survival in anchorage-independent conditions, and in vivo tumor progression. The selective induction of apoptosis in 3D environments highlights a promising therapeutic window for targeting FAK-dependent tumors. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of PND-1186 and other FAK inhibitors as potential cancer therapeutics.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
